molecular formula C8H12O3 B13474903 Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate

Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate

Cat. No.: B13474903
M. Wt: 156.18 g/mol
InChI Key: UQIQXGOIZSJIJA-UHFFFAOYSA-N
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Description

Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives It features a cyclobutane ring substituted with a methoxycarbonyl group and an ethenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the methoxycarbonyl and ethenyloxy groups. One common method involves the reaction of cyclobutane-1-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or other biomolecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopentenecarboxylate
  • Methyl 3-cyclohexene-1-carboxylate
  • Methyl 3-oxocyclobutanecarboxylate

Uniqueness

Methyl 3-(ethenyloxy)cyclobutane-1-carboxylate is unique due to the presence of both the ethenyloxy and methoxycarbonyl groups on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-ethenoxycyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-11-7-4-6(5-7)8(9)10-2/h3,6-7H,1,4-5H2,2H3

InChI Key

UQIQXGOIZSJIJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)OC=C

Origin of Product

United States

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